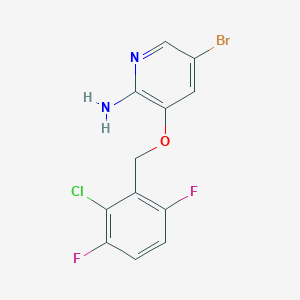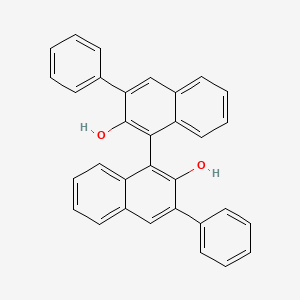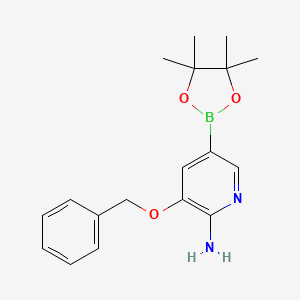
2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester
Overview
Description
2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is a type of organoheterocyclic compound that falls under the category of pyridines and derivatives .
Synthesis Analysis
The synthesis of boronic acid pinacol esters, such as 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester, can be achieved through the functional group tolerance of the Knochel-Grignard reagents . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
The Suzuki–Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds. Boronic acids play a crucial role in this process. 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester serves as an effective reagent in Suzuki–Miyaura cross-coupling reactions. It facilitates the formation of aryl–aryl or aryl–heteroaryl bonds, making it valuable in organic synthesis .
Borylation of Unsaturated Bonds
This compound exhibits syn-selectivity when adding B–H over unsaturated bonds. Interestingly, it proceeds in an anti-Markovnikov manner. Researchers have explored its use in borylating alkynes, although over-borylation can be problematic. However, an oxidative dehydroborylation method employing a sacrificial aldehyde allows easy reversion back to the mono-borylated alkene .
Protodeboronation Catalyst
While alkyl boronic esters are commonly functionalized through deboronation, protodeboronation remains less explored. 2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester has been utilized as a catalyst for protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This radical-based approach provides a novel avenue for synthetic transformations .
Heterocycle Synthesis
The boronic acid moiety in this compound enables the construction of heterocyclic structures. Researchers have employed it in the synthesis of various heterocycles, including pyridines, pyrimidines, and other nitrogen-containing rings. Its versatility makes it a valuable tool for medicinal chemistry and drug discovery .
Metal-Catalyzed Cross-Coupling Reactions
Beyond Suzuki–Miyaura coupling, this boronic acid ester participates in other metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysts can facilitate the coupling of aryl or heteroaryl boronic acids with various electrophiles, leading to diverse molecular architectures .
Functionalization of Aromatic Rings
Researchers have explored the functionalization of aromatic rings using boronic acids2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester can be employed to introduce substituents onto aromatic systems, allowing access to novel derivatives for material science or biological studies .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
Boronic esters are known to participate in the suzuki–miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .
Result of Action
Boronic esters are known to be involved in a variety of chemical transformations, which can lead to the synthesis of complex organic molecules .
Action Environment
It’s known that the stability of boronic esters can be influenced by factors such as air and moisture .
properties
IUPAC Name |
3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-15(16(20)21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H2,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQADWBEACHUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



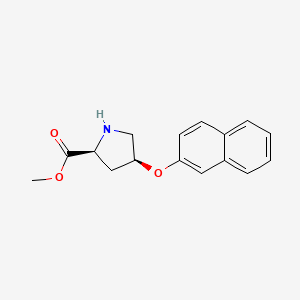
![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)
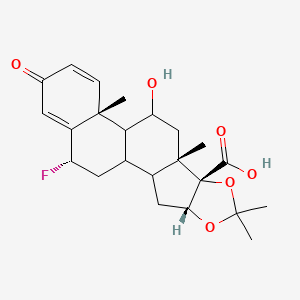
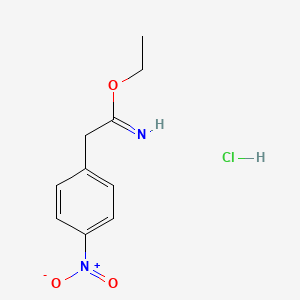

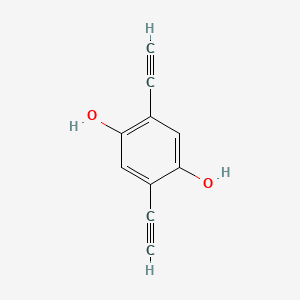
![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![tert-Butyl N-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}carbamate](/img/structure/B3153306.png)
![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)
